![molecular formula C6H12O5 B13805315 2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
2-Deoxy-D-[6-13C]glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-[6-13C]glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and the sixth carbon is labeled with the carbon-13 isotope. This compound is used extensively in biochemical research due to its ability to inhibit glycolysis and its applications in metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-glucose typically involves the use of 3,4,5-tri-O-acetyl D-glucal as a starting material. The process includes:
Acetylation: The starting material is acetylated to protect the hydroxyl groups.
Bromination: The acetylated compound undergoes bromination.
Elimination: The brominated compound is subjected to elimination reactions.
Hydrolysis: Basic hydrolysis is performed to remove the acetyl groups.
Recrystallization: The final product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-Deoxy-D-glucose involve catalytic hydrolysis and deprotection steps. These methods are designed to be efficient, with high yields and purity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various deoxy derivatives and labeled glucose analogs, which are useful in metabolic studies and imaging applications .
科学的研究の応用
2-Deoxy-D-[6-13C]glucose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the production of diagnostic agents for imaging techniques like PET scans.
作用機序
2-Deoxy-D-glucose acts as a glucose analog and inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a depletion of ATP and inducing cell death .
類似化合物との比較
Similar Compounds
2-Deoxy-D-galactose: Another glucose analog that inhibits glycolysis and has similar applications in metabolic studies.
Fluorodeoxyglucose (FDG): Used in PET imaging, where one of the hydrogen atoms is replaced with fluorine-18.
Uniqueness
2-Deoxy-D-[6-13C]glucose is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other imaging techniques that require isotopic labeling .
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1 |
InChIキー |
PMMURAAUARKVCB-ZCKPVKCLSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O |
正規SMILES |
C1C(C(C(OC1O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


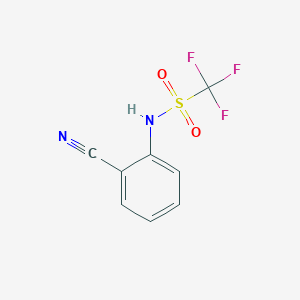
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)



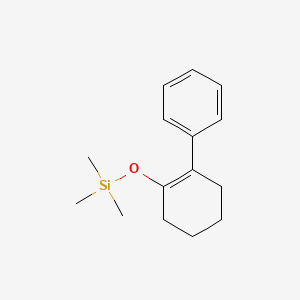
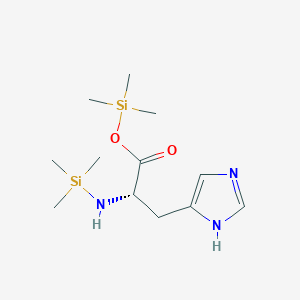
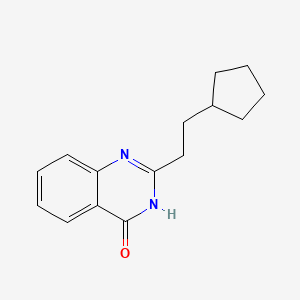

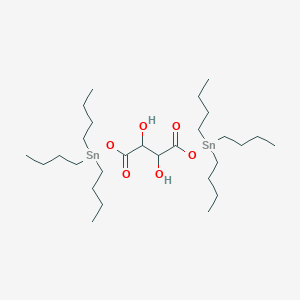
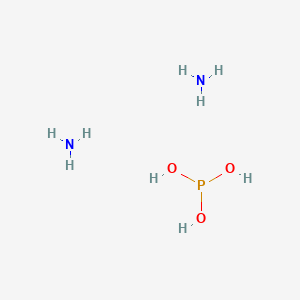
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
